Violaxanthin

描述

紫黄质是一种橙色叶黄素色素,存在于多种植物中。它是在玉米黄质环氧化酶的帮助下,通过玉米黄质途径合成的,并生成花药黄质。 这种化合物在叶黄素循环中起着至关重要的作用,叶黄素循环帮助光合生物管理过量的光能 .

准备方法

合成路线和反应条件: 紫黄质通常通过玉米黄质的环氧化制备。 该反应涉及从活性氧物质中添加氧原子,这些活性氧物质是在植物暴露在强烈的太阳辐射下时产生的 .

工业生产方法: 由于缺乏能够有效供应环氧类胡萝卜素的资源植物或生物体,紫黄质的商业化生产具有挑战性。 近年来,利用大肠杆菌和酿酒酵母等微生物宿主进行异源生产取得了进展 .

化学反应分析

反应类型: 紫黄质经历了几种类型的化学反应,包括:

氧化: 紫黄质可以氧化形成其他化合物,例如金黄素和突变黄质.

环氧化: 紫黄质从玉米黄质合成中的主要反应.

常见的试剂和条件:

氧化: 活性氧物质通常参与紫黄质的氧化反应.

主要产物:

金黄素和突变黄质: 这些是紫黄质氧化形成的一些主要产物.

科学研究应用

Natural Antioxidant Properties

Antioxidant Activity

Violaxanthin exhibits significant antioxidant properties, making it a candidate for use in health products. Studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation, which are critical factors in preventing oxidative stress-related diseases. For instance, this compound has shown an effective radical scavenging activity comparable to ascorbic acid at certain concentrations .

Case Study

In a study examining the antioxidant effects of this compound isolated from Dunaliella tertiolecta, researchers found that it effectively reduced oxidative damage in human cancer cell lines, suggesting potential applications in cancer therapy and as a dietary supplement .

Photoprotection in Plants

Mechanism of Action

this compound is integral to the xanthophyll cycle, which protects plants from photooxidative damage under excessive light conditions. It is converted to zeaxanthin through a reversible process that helps dissipate excess energy as heat, thereby safeguarding thylakoid membranes from lipid peroxidation .

Research Findings

Research on Arabidopsis thaliana mutants lacking functional this compound deepoxidase revealed increased susceptibility to photooxidative damage, underscoring the pigment's protective role in plant physiology . This mechanism is vital for crop resilience against environmental stressors.

Industrial Applications

Food Industry

Due to its antioxidant properties, this compound can be utilized as a natural food preservative. Its ability to inhibit oxidation can enhance the shelf life of various food products, particularly those prone to rancidity.

Nutraceuticals and Dietary Supplements

The growing interest in natural antioxidants has led to the incorporation of this compound into dietary supplements aimed at improving health outcomes related to oxidative stress. Its extraction from microalgae presents a sustainable source for these applications .

Biotechnological Applications

Production through Metabolic Engineering

Recent advancements in metabolic engineering have enabled the production of this compound using microbial systems such as Escherichia coli and Saccharomyces cerevisiae. This biotechnological approach allows for large-scale production of this compound, which can be harnessed for various applications including pharmaceuticals and cosmetics .

| Application Area | Description | Potential Benefits |

|---|---|---|

| Antioxidant Products | Use in dietary supplements and health foods | Reduces oxidative stress |

| Photoprotection | Enhances plant resilience against light stress | Improves crop yields |

| Food Preservation | Natural preservative to extend shelf life | Reduces reliance on synthetic additives |

| Biotechnological Production | Microbial synthesis of this compound | Sustainable production methods |

作用机制

紫黄质主要通过其在叶黄素循环中的作用发挥作用。它有助于将过量的光能以热的形式消散,保护光合装置免受光氧化损伤。 该化合物与紫黄质脱环氧化酶和抗坏血酸相互作用以促进该过程 .

相似化合物的比较

紫黄质在叶黄素中是独一无二的,因为它在叶黄素循环中具有特定作用。类似的化合物包括:

玉米黄质: 生物合成途径中紫黄质的前体.

花药黄质: 玉米黄质转化为紫黄质过程中的中间体.

叶黄素、β-胡萝卜素和番茄红素: 其他结构相似但功能和性质不同的类胡萝卜素.

生物活性

Violaxanthin, a carotenoid belonging to the xanthophyll group, is primarily found in various green plants and microalgae. It plays a crucial role in photosynthesis and exhibits significant biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This article delves into the biological activity of this compound, supported by diverse research findings and case studies.

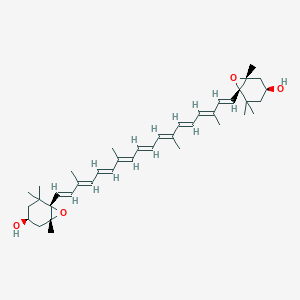

Chemical Structure and Properties

This compound is a xanthophyll carotenoid with the molecular formula C₃₅H₄₈O₃. Its structure consists of a polyene chain with several hydroxyl groups, contributing to its unique properties, including its ability to scavenge free radicals.

Antioxidant Activity

Antioxidant Mechanisms:

this compound exhibits strong antioxidant activity, which is vital for protecting cells from oxidative stress. Research has demonstrated that this compound can scavenge various free radicals, including ABTS and DPPH radicals. A study indicated that this compound's EC value for ABTS radical scavenging was 15.25 µg/mL, showcasing its effectiveness compared to other carotenoids like fucoxanthin .

Oxygen Radical Absorbance Capacity (ORAC):

The antioxidant capacity of this compound has been quantified using the ORAC assay. In various studies, this compound has shown significant radical scavenging ability, indicating its potential as a natural antioxidant agent for therapeutic applications .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound, particularly its ability to inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophage cells. This compound was found to effectively inhibit the nuclear factor-κB (NF-κB) pathway, which is crucial in mediating inflammatory responses . This suggests that this compound could be a promising candidate for developing anti-inflammatory therapies.

Anti-cancer Activity

This compound has been investigated for its anti-cancer properties. Studies have shown that it exhibits anti-proliferative effects on human cancer cell lines, including colon cancer cells (HCT-116). The mechanism behind this activity includes inducing apoptosis and inhibiting cell proliferation .

Case Study:

A study isolated this compound from Chlorella ellipsoidea and assessed its effects on human colon cancer cells. The results indicated that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Impact of Environmental Stressors

Research indicates that environmental stressors can affect the levels of this compound in plants. For instance, exposure to antibiotics has been shown to decrease this compound content in wheat plants significantly. This highlights the sensitivity of this compound levels to environmental conditions and stresses .

Summary of Biological Activities

属性

IUPAC Name |

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37+,38+,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCBXWMUOPQSOX-WVJDLNGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\[C@@]12O[C@@]1(C[C@H](CC2(C)C)O)C)/C)/C)/C=C/C=C(/C=C/[C@@]34O[C@@]3(C[C@H](CC4(C)C)O)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016934 | |

| Record name | Violaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Violaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

126-29-4 | |

| Record name | Violaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Violaxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Violaxanthin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Violaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIOLAXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51C926029A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Violaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 °C | |

| Record name | Violaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。